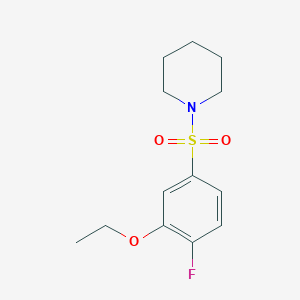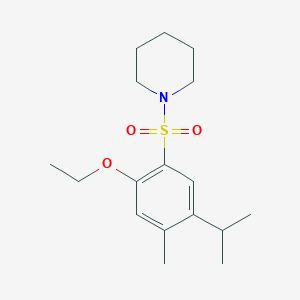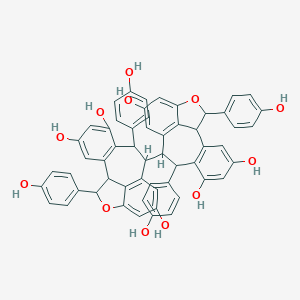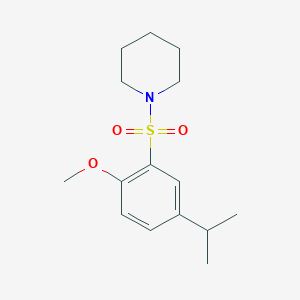![molecular formula C6H12N2Si B230936 4-[(Z)-1,2-diphenylethenyl]morpholine CAS No. 18239-50-4](/img/structure/B230936.png)
4-[(Z)-1,2-diphenylethenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-1,2-diphenylethenyl]morpholine, also known as tamoxifen, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. It was first synthesized in the 1960s and has since become an important tool in the study of estrogen receptor signaling pathways.
Mecanismo De Acción
Tamoxifen works by binding to estrogen receptors and blocking the effects of estrogen. It is a partial agonist of estrogen receptors, meaning that it can activate them to a limited extent in some tissues while blocking them in others. This makes it a useful tool for studying the complex effects of estrogen signaling in different tissues.
Biochemical and physiological effects:
Tamoxifen has a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in breast cancer cells. It can also increase bone density and reduce the risk of fractures in postmenopausal women. Tamoxifen has been shown to have both positive and negative effects on cardiovascular health, depending on the dosage and duration of treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tamoxifen has several advantages as a tool for scientific research, including its ability to selectively target estrogen receptors and its well-established safety profile. However, it also has some limitations, such as its relatively low potency and the potential for off-target effects.
Direcciones Futuras
There are many potential future directions for research on 4-[(Z)-1,2-diphenylethenyl]morpholine and related compounds. One area of interest is the development of more potent and selective SERMs that can be used to target specific tissues and signaling pathways. Another area of research is the use of 4-[(Z)-1,2-diphenylethenyl]morpholine as a tool for studying the role of estrogen receptors in aging and age-related diseases. Finally, there is ongoing interest in the development of 4-[(Z)-1,2-diphenylethenyl]morpholine-based therapies for breast cancer and other estrogen-dependent conditions.
Métodos De Síntesis
Tamoxifen can be synthesized using a variety of methods, including the reaction of morpholine with 4-chlorobenzophenone followed by reduction and deprotection. Other methods involve the use of palladium-catalyzed coupling reactions or the use of Grignard reagents.
Aplicaciones Científicas De Investigación
Tamoxifen is used extensively in scientific research to study the role of estrogen receptors in various physiological processes. It is particularly useful in the study of breast cancer, as it can block the growth of estrogen-dependent tumors. Tamoxifen is also used in research on osteoporosis, cardiovascular disease, and other conditions related to estrogen signaling.
Propiedades
Número CAS |
18239-50-4 |
|---|---|
Fórmula molecular |
C6H12N2Si |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
4-[(Z)-1,2-diphenylethenyl]morpholine |
InChI |
InChI=1S/C18H19NO/c1-3-7-16(8-4-1)15-18(17-9-5-2-6-10-17)19-11-13-20-14-12-19/h1-10,15H,11-14H2/b18-15- |
Clave InChI |
MHIFCLKKYRCSOC-SDXDJHTJSA-N |
SMILES isomérico |
C1COCCN1/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES |
C1COCCN1C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1COCCN1C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
4176-68-5 |
Sinónimos |
4-(1,2-Diphenylethenyl)morpholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)





![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)

